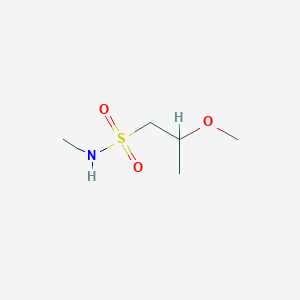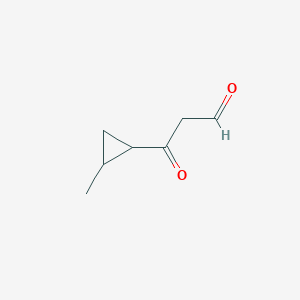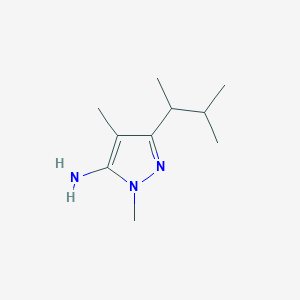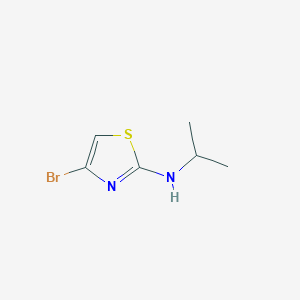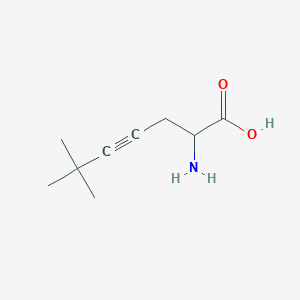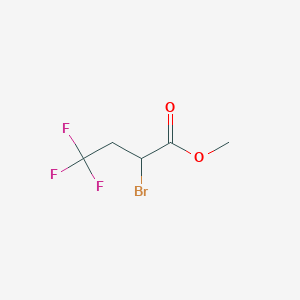
Methyl 2-bromo-4,4,4-trifluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-4,4,4-trifluorobutanoate is an organic compound with the molecular formula C5H6BrF3O2. It is a brominated ester that contains trifluoromethyl groups, making it a valuable intermediate in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4,4,4-trifluorobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4,4-trifluorobutanoate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Oxidation: Oxidative reactions can convert the ester group into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction with LiAlH4 can produce an alcohol.
Applications De Recherche Scientifique
Methyl 2-bromo-4,4,4-trifluorobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-4,4,4-trifluorobutanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-4,4,4-trifluoro-2-butenoate: This compound is similar in structure but contains a double bond, leading to different reactivity and applications.
Ethyl 2-bromo-4,4,4-trifluorobutanoate: The ethyl ester variant has similar properties but may exhibit different solubility and reactivity due to the ethyl group.
Uniqueness
Methyl 2-bromo-4,4,4-trifluorobutanoate is unique due to its combination of bromine and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a versatile intermediate in various chemical syntheses and industrial applications.
Propriétés
Formule moléculaire |
C5H6BrF3O2 |
|---|---|
Poids moléculaire |
235.00 g/mol |
Nom IUPAC |
methyl 2-bromo-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C5H6BrF3O2/c1-11-4(10)3(6)2-5(7,8)9/h3H,2H2,1H3 |
Clé InChI |
IGMSVJMQSABMQX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
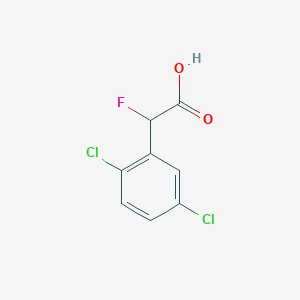


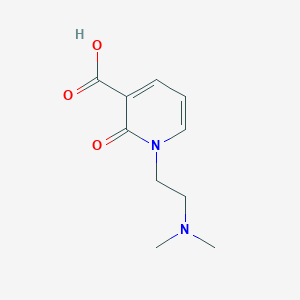
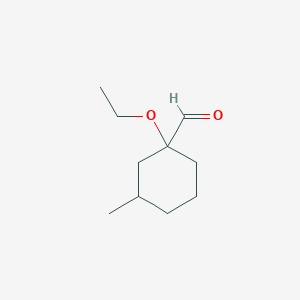
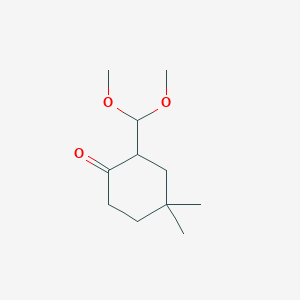
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
